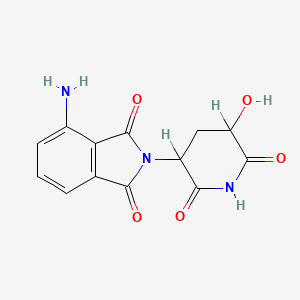

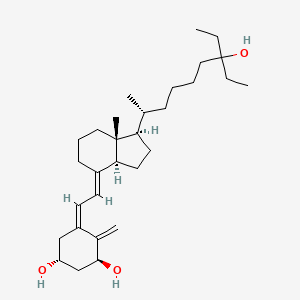

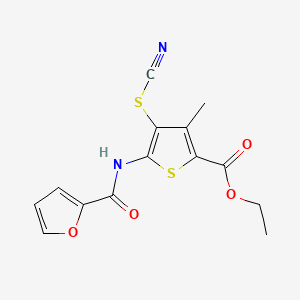

![molecular formula C23H17ClN2 B1668760 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole CAS No. 178946-89-9](/img/structure/B1668760.png)

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole

Vue d'ensemble

Description

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, also known as 3-chloro-1H-indole-4-methanol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indole family, and is composed of an indole ring structure with a chlorine substituent and a methyl group. This compound has been used in a variety of research applications, including in vivo and in vitro experiments, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Inflammation Modulation

C-DIM12 has been shown to alter inflammatory responses in myeloid cells. This compound’s action is independent of metabolic changes, suggesting a direct effect on inflammatory pathways .

Neuroprotection

In models of Parkinson’s disease (PD), C-DIM12 exhibits neuroprotective and anti-inflammatory effects. It has a high affinity for NR4A2 (Nurr1) and improves the expression of NR4A2-regulated proteins, which are crucial for neuronal survival .

Cancer Research

C-DIM12 acts as an effective Nurr1 antagonist with oral activity. It inhibits tumor growth and autophagy while inducing apoptosis. This compound has potential applications in cancer treatment due to its anti-inflammatory and neuroprotective properties .

Autophagy Regulation

Research indicates that C-DIM12, in combination with other compounds like gemcitabine, can effectively inhibit tumor growth by regulating autophagy-related genes such as ATG7 and ATG12 .

CB2 Receptor Interaction

C-DIM12 has been found to increase the mRNA level of the CB2 receptor in certain cell types, suggesting a positive feedback mechanism between C-DIM12 and the CB2 receptor .

Metabolic Studies

The EPA tracks C-DIM12 for various regulatory purposes, indicating its relevance in environmental and metabolic studies .

Mécanisme D'action

Target of Action:

C-DIM12 primarily targets the nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1 . NR4A2 is a transcription factor with distinctive physiological features, widely expressed in the central nervous system. It plays a crucial role in dopaminergic (DA) neuronal differentiation, survival, and maintenance. Notably, NR4A2 regulates genes essential for dopaminergic signaling. Its expression is diminished in both aged and Parkinson’s disease (PD) post-mortem brains, as well as in PD patients. In microglia and astrocytes, NR4A2 inhibits the expression of proinflammatory mediators, thus protecting against inflammation-mediated DA neuronal death .

Mode of Action:

C-DIM12 interacts with NR4A2, modulating its activity. In an MPTP-lesioned rat model of PD, C-DIM12 demonstrated a higher affinity for NR4A2 and exhibited potent neuroprotective and anti-inflammatory effects. It improved the expression of NR4A2-regulated proteins, including tyrosine hydroxylase (TH) and dopamine transporter (DAT) .

Action Environment:

Environmental factors, such as oxidative stress, inflammation, and cellular context, can influence C-DIM12’s efficacy and stability. Understanding these environmental interactions is crucial for therapeutic development.

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLRXTDMXOFBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)